Boronic acid, B-(9,9,9',9'-tetramethyl[2,2'-bi-9H-fluoren]-7-yl)-
Overview
Description
Boronic acid, B-(9,9,9’,9’-tetramethyl[2,2’-bi-9H-fluoren]-7-yl)-, is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. Boronic acids are widely used in organic synthesis and have applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of Boronic acid, B-(9,9,9’,9’-tetramethyl[2,2’-bi-9H-fluoren]-7-yl)-, typically involves the use of 9,9-dimethyl-2-bromofluorene as the starting material. The bromine atom is removed using a strong base such as n-butyllithium to form the corresponding phenyl lithium reagent. This intermediate is then reacted with trimethyl borate or triisopropyl borate, followed by the addition of an acid to promote the 1,2-migration of boron, resulting in the formation of the desired boronic acid .
Chemical Reactions Analysis
Boronic acid, B-(9,9,9’,9’-tetramethyl[2,2’-bi-9H-fluoren]-7-yl)-, undergoes various types of chemical reactions, including:
Oxidation: Boronic acids can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert boronic acids to boranes.
Common reagents used in these reactions include palladium catalysts, strong bases like n-butyllithium, and oxidizing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Boronic acid, B-(9,9,9’,9’-tetramethyl[2,2’-bi-9H-fluoren]-7-yl)-, has several scientific research applications:
Mechanism of Action
The mechanism of action of Boronic acid, B-(9,9,9’,9’-tetramethyl[2,2’-bi-9H-fluoren]-7-yl)-, involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical reactions and applications. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Boronic acid, B-(9,9,9’,9’-tetramethyl[2,2’-bi-9H-fluoren]-7-yl)-, can be compared with other similar boronic acids, such as:
9,9-Dimethyl-9H-fluoren-2-yl-boronic acid: This compound has similar structural features but differs in the position of the boronic acid group.
10-Bromoanthracen-9-boronic acid: This compound contains a bromine atom and has different reactivity and applications.
The uniqueness of Boronic acid, B-(9,9,9’,9’-tetramethyl[2,2’-bi-9H-fluoren]-7-yl)-, lies in its specific structural features and the resulting chemical properties, which make it suitable for particular applications in synthesis and research.
Properties
IUPAC Name |
[7-(9,9-dimethylfluoren-2-yl)-9,9-dimethylfluoren-2-yl]boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27BO2/c1-29(2)25-8-6-5-7-21(25)22-12-9-18(15-26(22)29)19-10-13-23-24-14-11-20(31(32)33)17-28(24)30(3,4)27(23)16-19/h5-17,32-33H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDSFOWDYKAUBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C3=C(C2(C)C)C=C(C=C3)C4=CC5=C(C=C4)C6=CC=CC=C6C5(C)C)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27BO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601177919 | |
Record name | B-(9,9,9′,9′-Tetramethyl[2,2′-bi-9H-fluoren]-7-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601177919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400607-34-3 | |
Record name | B-(9,9,9′,9′-Tetramethyl[2,2′-bi-9H-fluoren]-7-yl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=400607-34-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-(9,9,9′,9′-Tetramethyl[2,2′-bi-9H-fluoren]-7-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601177919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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